Significantly Enhanced Lipophilicity (LogP) Over Ethyl and Methyl Analogs
2-Bromo-1,4-diisopropylbenzene exhibits a calculated partition coefficient (LogP) of 4.70, which is substantially higher than that of its 2-Bromo-1,4-diethylbenzene (LogP 3.57) and 2-Bromo-1,4-dimethylbenzene analogs. This quantifiable difference in lipophilicity directly impacts the compound's behavior in organic and aqueous biphasic systems and its passive membrane permeability [1][2].
| Evidence Dimension | Lipophilicity (Calculated LogP) |
|---|---|
| Target Compound Data | LogP = 4.70 |
| Comparator Or Baseline | 2-Bromo-1,4-diethylbenzene (LogP = 3.57); 2-Bromo-1,4-dimethylbenzene |
| Quantified Difference | LogP is 1.13 units higher than the diethyl analog, indicating significantly higher lipophilicity. |
| Conditions | Calculated property based on molecular structure; data aggregated from authoritative chemical databases. |
Why This Matters
For applications in medicinal chemistry or agrochemical synthesis, a higher LogP value directly influences bioavailability and distribution, making this compound a strategically distinct building block.
- [1] Chemsrc. (2024). 52076-43-4 CAS No.: 52076-43-4. Retrieved from https://m.chemsrc.com/baike/798275.html View Source
- [2] PubChem. (n.d.). 2-bromo-1,4-di(propan-2-yl)benzene. Retrieved from https://pubchem.ncbi.nlm.nih.gov/ View Source
